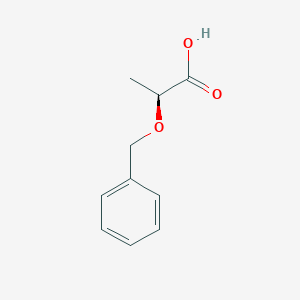

(S)-2-(benzyloxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAVPOFYNPXXEL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of (S)-2-(Benzyloxy)propanoic Acid from L-Lactic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of (S)-2-(benzyloxy)propanoic acid, a valuable chiral building block, from the readily available starting material, L-lactic acid. The core of this process is the benzylation of the secondary alcohol in lactic acid, a reaction that proceeds via a Williamson ether synthesis. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols, and outline robust analytical methods for characterization and purity assessment. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this important chemical transformation.

Introduction: The Strategic Importance of this compound

This compound is a key chiral intermediate in the synthesis of a variety of pharmaceuticals and bioactive molecules.[1] Its stereochemically defined structure makes it an invaluable asset in asymmetric synthesis, where precise control of molecular geometry is paramount to biological activity. The benzyl group serves as a robust protecting group for the hydroxyl functionality of lactic acid, enabling selective chemical modifications at the carboxylic acid terminus.[1] The ability to synthesize this compound efficiently and with high enantiomeric purity from an inexpensive, natural precursor like L-lactic acid is of significant interest in both academic and industrial settings.[2][3]

This guide will focus on the most common and reliable method for this synthesis: the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl electrophile.[4][5][6] We will explore the critical parameters of this reaction, including the choice of base, solvent, and reaction conditions, to provide a clear path to a successful synthesis.

Reaction Mechanism and Theoretical Considerations

The conversion of L-lactic acid to this compound is fundamentally a protection strategy for the hydroxyl group. The Williamson ether synthesis is the classic and most direct method for this transformation.[7] The reaction proceeds in two key steps:

-

Deprotonation: A strong base is used to deprotonate both the carboxylic acid and the secondary alcohol of L-lactic acid. The alkoxide of the secondary alcohol is the key nucleophile for the subsequent step.

-

Nucleophilic Substitution (S(_N)2): The resulting alkoxide attacks the benzylic carbon of a benzyl halide (typically benzyl bromide), displacing the halide and forming the desired ether linkage.[5] This reaction proceeds with an inversion of configuration at the electrophilic carbon, though in this case, the stereocenter of the lactic acid starting material remains unaffected.

The choice of base is critical. A strong base is required to generate the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol and drives the reaction forward.[8] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[4][8]

Reaction Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| L-Lactic Acid (90% aq. solution) | C₃H₆O₃ | 90.08 | 10.0 g | 0.100 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 8.8 g | 0.220 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 15.0 mL | 0.125 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Nitrogen or Argon inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: In the flask, dissolve L-lactic acid (10.0 g, 0.100 mol) in 100 mL of anhydrous DMF.

-

Base Addition: Carefully add sodium hydride (8.8 g of 60% dispersion, 0.220 mol) portion-wise to the stirred solution at 0 °C (ice-water bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 1 hour.

-

Benzyl Bromide Addition: Add benzyl bromide (15.0 mL, 0.125 mol) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench with 50 mL of water. Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

The crude product is typically an oil or a semi-solid and requires purification to remove unreacted starting materials and byproducts.

Purification:

Silica gel column chromatography is the preferred method for purification. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is generally effective.

Characterization:

The purified this compound should be characterized to confirm its identity and purity.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the benzylic protons, the phenyl protons, the methine proton, and the methyl protons. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for all ten carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (180.20 g/mol ).[11]

-

Chiral HPLC: To confirm the enantiomeric purity of the product, analysis by chiral High-Performance Liquid Chromatography (HPLC) is recommended.[12]

Expected Analytical Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 4.70 (d, 1H, J=11.6 Hz, OCH₂Ph), 4.45 (d, 1H, J=11.6 Hz, OCH₂Ph), 4.10 (q, 1H, J=6.8 Hz, CH), 1.50 (d, 3H, J=6.8 Hz, CH₃). The COOH proton is often broad and may not be observed. |

| IR (neat) | ν 3300-2500 (br, O-H), 1715 (C=O), 1120 (C-O) cm⁻¹ |

| MS (ESI-) | m/z 179.07 [M-H]⁻ |

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.[8]

-

Benzyl Bromide: Is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[8]

-

DMF: Is a potential reproductive toxin. Avoid inhalation and skin contact.

-

Diethyl Ether: Is extremely flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from L-lactic acid via the Williamson ether synthesis is a reliable and scalable method for producing this important chiral building block. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and the exclusion of moisture, high yields of the desired product can be achieved. The purification and characterization techniques outlined in this guide provide a robust framework for obtaining and verifying the purity and identity of the final compound. This methodology is a cornerstone for researchers and developers who rely on high-quality chiral intermediates for the synthesis of complex molecular targets.

References

- 1. This compound [myskinrecipes.com]

- 2. L-Lactic acid | (S)-2-Hydroxypropanoic acid | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | 33106-32-0 [sigmaaldrich.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. This compound | 33106-32-0 [chemicalbook.com]

- 12. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors [mdpi.com]

A Comprehensive Spectroscopic Analysis of (S)-2-(Benzyloxy)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereochemically defined structure is crucial for asymmetric synthesis, where the benzyl group serves as a key protecting group for the hydroxyl function. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of the spectral data, present standardized experimental protocols, and offer insights grounded in established chemical principles to provide a holistic and self-validating confirmation of the molecule's structure.

Molecular Structure and Spectroscopic Correlation

This compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint.[2][3] Understanding these features is fundamental to interpreting the data obtained from NMR, IR, and MS analyses.

Key Structural Features:

-

Chiral Center: The carbon at position 2 (C2) is a stereocenter, conferring the "(S)" configuration.

-

Carboxylic Acid: The -COOH group is a primary functional group, exhibiting characteristic acidic proton signals in NMR and strong absorption bands in IR.

-

Benzyl Ether: The benzyloxy group (-O-CH₂-Ph) consists of a flexible methylene bridge and a rigid aromatic ring, each with unique spectroscopic signatures.

Below is the chemical structure with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. However, the acidic proton of the carboxylic acid is often very broad and may exchange with trace amounts of D₂O, sometimes leading to its disappearance. Observing a very broad singlet far downfield (typically >10 ppm) is a strong indicator of this functional group.[4]

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | -COOH (H13) |

| 7.25 - 7.40 | m | 5H | Aromatic (H1-H5) |

| 4.71 | d | 1H | -O-CH ₂-Ph (H7a) |

| 4.45 | d | 1H | -O-CH ₂-Ph (H7b) |

| 4.15 | q | 1H | -CH (8)-CH₃ |

| 1.45 | d | 3H | -CH(8)-CH ₃(10) |

Causality Behind Assignments:

-

Carboxylic Acid Proton (H13): The highly deshielded nature of this proton, appearing as a broad singlet far downfield, is characteristic of a carboxylic acid due to strong hydrogen bonding and anisotropy effects.[4]

-

Aromatic Protons (H1-H5): The complex multiplet between 7.25 and 7.40 ppm integrates to five protons, a classic signature of a monosubstituted benzene ring.

-

Benzylic Protons (H7a, H7b): These two protons on the methylene bridge are diastereotopic because they are adjacent to a chiral center (C8). This magnetic non-equivalence causes them to appear as two distinct doublets (an "AB quartet" system), rather than a single peak. Each proton is split by its geminal partner.

-

Methine Proton (H8): This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, 3+1=4). Its position is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Methyl Protons (H10): These three equivalent protons are coupled to the single methine proton (H8), resulting in a doublet (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~178.5 | C =O (C9) |

| ~136.8 | Aromatic (C1, ipso) |

| ~128.6 | Aromatic (C3, C5) |

| ~128.2 | Aromatic (C4, para) |

| ~127.9 | Aromatic (C2, C6) |

| ~75.6 | -C H(8)-CH₃ |

| ~71.8 | -O-C H₂-Ph (C7) |

| ~18.7 | -CH(8)-C H₃(10) |

Causality Behind Assignments:

-

Carbonyl Carbon (C9): The carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the 170-180 ppm range.

-

Aromatic Carbons (C1-C6): The six aromatic carbons appear in the typical range of 125-140 ppm. The ipso-carbon (C1), directly attached to the ether linkage, is often distinct from the others.

-

Oxygenated Carbons (C7, C8): The carbons directly bonded to oxygen (C7 and C8) are deshielded and appear in the 70-80 ppm range.

-

Methyl Carbon (C10): The aliphatic methyl carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]

-

Data Acquisition: Record both ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) are typically sufficient.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Expert Insight: The most telling feature for a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which often spans from 3300 to 2500 cm⁻¹.[6] This broadness is a direct result of intermolecular hydrogen bonding, which creates a wide range of vibrational energy states. This feature, combined with a strong C=O stretch, is a definitive marker for the carboxylic acid group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H stretch (sp²) | Aromatic |

| 2990 - 2850 | Medium | C-H stretch (sp³) | Aliphatic |

| 1725 - 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1200 - 1000 | Strong | C-O stretch | Ether & Carboxylic Acid |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. In negative ion mode (ESI-), deprotonation of the carboxylic acid is highly favored, leading to a strong signal for the [M-H]⁻ ion. This provides an unambiguous determination of the molecular weight. Fragmentation analysis (MS/MS) of this ion can further confirm the structure.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge) | Ion Identity | Interpretation |

| 180 | [M]⁺˙ | Molecular ion (observed in techniques like EI) |

| 179 | [M-H]⁻ | Deprotonated molecule (base peak in ESI-) |

| 135 | [M-COOH]⁺ | Loss of the carboxyl radical (45 Da) |

| 91 | [C₇H₇]⁺ | Benzyl cation, a very stable and common fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group |

Causality Behind Fragmentation: The most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable benzyl cation (m/z 91) , which is often the base peak in the spectrum under electron ionization (EI) conditions. Another common fragmentation for carboxylic acids is the loss of the entire carboxyl group (-COOH) as a radical, corresponding to a loss of 45 mass units.[7]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

LC Method (for sample introduction):

-

Column: A standard C18 column (e.g., 2.1 mm x 50 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid aids in ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Method:

-

Ionization Mode: Run in both positive (ESI+) and negative (ESI-) modes to gather comprehensive data.

-

Scan Range: Set the mass analyzer to scan a range of m/z 50-500.

-

MS/MS Analysis: For structural confirmation, perform a product ion scan on the precursor ion (e.g., m/z 181 [M+H]⁺ or m/z 179 [M-H]⁻) to observe its characteristic fragments.

-

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the molecular structure with high confidence.

Caption: Workflow diagram illustrating how data from NMR, IR, and MS corroborate specific structural features of the target molecule.

Conclusion

The structural identity and integrity of this compound have been unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provided a detailed map of the proton and carbon skeletons, confirming atomic connectivity and the diastereotopic nature of the benzylic protons. IR spectroscopy delivered definitive evidence for the key carboxylic acid and benzyl ether functional groups through their characteristic vibrational modes. Finally, mass spectrometry verified the molecular weight and revealed logical fragmentation patterns, including the hallmark benzyl cation at m/z 91. This integrated, multi-technique approach represents a robust and self-validating protocol for the characterization of this, and other, critical chiral building blocks in a research and development setting.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 33106-32-0 [sigmaaldrich.com]

- 3. This compound | 33106-32-0 [chemicalbook.com]

- 4. nagwa.com [nagwa.com]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to (S)-2-(benzyloxy)propanoic acid: Properties, Synthesis, and Applications

Introduction

(S)-2-(benzyloxy)propanoic acid, a chiral carboxylic acid, is a versatile building block in modern organic synthesis. Its unique structural features, comprising a stereogenic center, a carboxylic acid moiety, and a benzyl ether protecting group, make it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the realm of pharmaceutical and agrochemical development. The strategic importance of this molecule lies in its ability to introduce chirality and a protected hydroxyl group in a single step, streamlining synthetic routes and enabling the efficient construction of enantiomerically pure target compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the carboxylic acid group and the phenyl ring allows for a range of intermolecular interactions, influencing its physical properties.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 108-112 °C | |

| Boiling Point | 328.16 °C at 760 mmHg | |

| Solubility | Moderately soluble in methanol and ethyl acetate | |

| Predicted pKa | 3.57 ± 0.10 | [1] |

| Optical Activity | [α]²⁰_D -56.9° (c=0.01 g/mL, CHCl₃) | [1] |

Structure:

The molecular structure of this compound is characterized by a propanoic acid backbone with a benzyloxy group attached to the alpha-carbon. The "(S)" designation indicates the stereochemical configuration at the chiral center (C2).

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound is through the benzylation of a readily available chiral precursor, such as (S)-lactic acid or its esters. This approach leverages the principles of the Williamson ether synthesis.

Synthetic Workflow: Williamson Ether Synthesis Approach

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from (S)-Ethyl Lactate

This protocol is adapted from established procedures for the synthesis of similar compounds and represents a robust method for laboratory-scale preparation.[2]

Materials:

-

(S)-Ethyl lactate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of (S)-Ethyl Lactate: Dissolve (S)-ethyl lactate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Alkoxide Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction of the Ester: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl (S)-2-(benzyloxy)propanoate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and a 1 M aqueous solution of NaOH (2.0 eq.). Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation of the Acid: Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A white precipitate of this compound should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Key Chemical Reactions

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the benzyl ether.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

-

Deprotection of the Benzyl Ether: The benzyl group serves as a robust protecting group for the hydroxyl functionality. It can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), yielding the free (S)-2-hydroxypropanoic acid (S-lactic acid). This deprotection step is often a key transformation in the later stages of a synthetic sequence.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the methyl group, a quartet for the alpha-proton, a singlet for the benzylic protons, and a multiplet for the aromatic protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the alpha-carbon, the carbonyl carbon, the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[3] A strong C=O stretching absorption will be observed around 1700-1725 cm⁻¹.[3] The spectrum will also show C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak may be observed. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[4] The presence of the benzyl group may lead to a prominent peak at m/z 91, corresponding to the tropylium ion.

Applications in Research and Drug Development

The chiral nature of this compound makes it a highly sought-after intermediate in asymmetric synthesis.

Role as a Chiral Building Block

Figure 3: Key application areas of this compound.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals. It has been utilized in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers. Its enantiomerically pure nature is crucial in developing stereospecific drugs, where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

-

Agrochemicals: this compound also serves as a building block for the synthesis of certain agrochemicals, including fungicides.

-

Materials Science: In the field of materials science, this molecule has been explored for the formation of metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is recommended to handle this compound in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chiral building block of significant utility in organic synthesis. Its well-defined stereochemistry and the presence of orthogonal functional groups make it an invaluable tool for the construction of complex, enantiomerically pure molecules. The synthetic accessibility of this compound, coupled with its diverse applications in pharmaceuticals, agrochemicals, and materials science, ensures its continued importance in both academic research and industrial drug development.

References

- 1. This compound | 33106-32-0 [chemicalbook.com]

- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomeric Purity of (S)-2-(benzyloxy)propanoic acid

Abstract

(S)-2-(benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final product often depend on a single enantiomer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for determining the enantiomeric purity of this compound. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for the primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

The Criticality of Enantiomeric Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological effects. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful. Therefore, the precise control and accurate measurement of the enantiomeric purity of chiral intermediates like this compound are non-negotiable aspects of drug development and manufacturing, mandated by regulatory agencies worldwide.

This guide will equip you with the necessary knowledge to confidently assess the enantiomeric purity of this compound, ensuring the quality and safety of your downstream applications.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used and arguably the most powerful technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility.[1][2] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Chiral Recognition on a CSP

A CSP creates a chiral environment within the HPLC column. For enantiomeric separation to occur, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[2] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to the formation of transient diastereomeric complexes with different binding energies. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its separation from the other enantiomer.

Method Development Strategy for this compound

A systematic approach to method development is crucial for achieving baseline separation of the enantiomers of 2-(benzyloxy)propanoic acid. The following workflow is recommended.

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based like CHIRALPAK® series or Pirkle-type)[2][3]

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (FA) (for acidic analytes)[2]

-

This compound standard

-

Racemic 2-(benzyloxy)propanoic acid

Procedure:

-

Column Selection: Begin screening with a polysaccharide-based column (e.g., CHIRAL ART Amylose-SA or Cellulose-SB) as they have broad applicability.[3]

-

Mobile Phase Preparation:

-

For normal phase mode, prepare a mixture of hexane and an alcohol (e.g., IPA or EtOH) in a ratio of 90:10 (v/v).

-

Add 0.1% TFA or FA to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[2]

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic standard at the same concentration.

-

-

HPLC Conditions (Starting Point):

-

Flow Rate: 0.5 - 1.0 mL/min[4]

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the this compound sample.

-

The enantiomeric purity (often expressed as enantiomeric excess, % ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Data Interpretation: A successful separation will show two baseline-resolved peaks for the racemic standard. The sample of this compound should ideally show only one major peak corresponding to the (S)-enantiomer, with a minimal or non-existent peak for the (R)-enantiomer.

| Parameter | Starting Condition | Optimization Strategy |

| Chiral Stationary Phase | Polysaccharide-based | Screen different types (amylose, cellulose) and Pirkle-type columns.[3][4] |

| Mobile Phase | Hexane/IPA (90/10) + 0.1% TFA | Adjust the alcohol percentage. Screen other solvents like ethanol.[2] |

| Flow Rate | 1.0 mL/min | Lower flow rates can improve resolution.[4] |

| Temperature | 25 °C | Lower temperatures often increase selectivity.[4] |

Chiral Gas Chromatography (GC): An Alternative Approach

Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability.

Principle of Derivatization and Separation

The carboxylic acid group of this compound is converted into a less polar and more volatile ester. This can be achieved by reaction with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester. The enantiomeric separation of these derivatives is then performed on a GC column coated with a chiral stationary phase, typically a cyclodextrin derivative.

Alternatively, the acid can be reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column. An example is the use of Mosher's reagent ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride).[5]

Experimental Protocol: GC Analysis after Methylation

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™)

Reagents:

-

This compound

-

Racemic 2-(benzyloxy)propanoic acid

-

Methanol (anhydrous)

-

Acetyl chloride or concentrated sulfuric acid (catalyst)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Derivatization (Methyl Ester Formation):

-

To approximately 5 mg of the acid in a vial, add 1 mL of anhydrous methanol.

-

Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated H₂SO₄.

-

Seal the vial and heat at 60 °C for 1-2 hours.

-

After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the methyl ester with DCM, dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent.

-

Re-dissolve the residue in a small volume of DCM for GC analysis.

-

-

GC Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

-

Carrier Gas: Helium or Hydrogen

-

Detector Temperature (FID): 250 °C

-

-

Analysis:

-

Inject the derivatized racemic standard to determine the retention times of the two enantiomeric methyl esters.

-

Inject the derivatized sample.

-

Calculate the enantiomeric purity from the peak areas as described for HPLC.

-

NMR Spectroscopy: A Powerful Tool for Enantiomeric Discrimination

NMR spectroscopy, in the presence of a chiral auxiliary, can be a rapid and convenient method for determining enantiomeric purity.[6] This technique does not require the physical separation of the enantiomers. Instead, it relies on converting the enantiomeric pair into diastereomers in situ, which are distinguishable by NMR.

The Role of Chiral Solvating and Derivatizing Agents

-

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[6] These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.

-

Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomeric products, which are then analyzed by NMR.

For carboxylic acids like this compound, CSAs are often preferred as the analysis is non-destructive and requires minimal sample preparation.[7]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Caption: Workflow for enantiomeric purity determination by NMR using a CSA.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher is recommended)

Reagents:

-

This compound

-

Racemic 2-(benzyloxy)propanoic acid

-

Enantiomerically pure Chiral Solvating Agent (e.g., (R)-1-(1-naphthyl)ethylamine or a BINOL derivative)[7]

-

Deuterated chloroform (CDCl₃)

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve approximately 5-10 mg of the racemic 2-(benzyloxy)propanoic acid in 0.6 mL of CDCl₃.

-

Acquire a standard ¹H NMR spectrum.

-

To the same tube, add 1.0 to 1.2 equivalents of the CSA. Shake well to ensure mixing.[7]

-

-

NMR Acquisition:

-

Acquire another ¹H NMR spectrum of the mixture.

-

Look for the splitting of a characteristic proton signal of the acid (e.g., the α-proton or the methyl protons) into two distinct signals, representing the two diastereomeric complexes.

-

-

Analysis:

-

Once signal splitting is confirmed with the racemic sample, prepare a sample of the this compound with the CSA in the same manner.

-

Integrate the areas of the two resolved signals.

-

Calculate the enantiomeric excess using the formula based on the integrated peak areas.

-

Optical Polarimetry: A Classical but Limited Approach

Polarimetry is the oldest technique for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.

Principle and Limitations

The magnitude of the optical rotation is proportional to the concentration of the chiral substance and the path length of the light. The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.

% ee = ( [α]observed / [α]max ) * 100

However, this method has significant limitations for accurate quantitative analysis in a drug development setting:

-

It requires knowledge of the specific rotation of the pure enantiomer, which must be determined with high accuracy.

-

The measurement is highly sensitive to impurities, temperature, solvent, and concentration.

-

It has low sensitivity, making it difficult to accurately quantify small amounts of the other enantiomer.[8]

Due to these drawbacks, polarimetry is generally not considered a primary method for the precise determination of enantiomeric excess but can be used as a quick qualitative check.

Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity

The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While several techniques are available, chiral HPLC is generally the method of choice due to its high accuracy, precision, and robustness. Chiral GC and NMR spectroscopy serve as excellent complementary techniques. An integrated approach, potentially using one chromatographic method for primary analysis and an orthogonal method like NMR for confirmation, provides the highest level of confidence in the results. This guide has provided the foundational principles and practical protocols to empower scientists to make informed decisions and execute these analyses with expertise and trustworthiness.

References

- 1. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ymc.co.jp [ymc.co.jp]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanoic Acid: From Chiral Pool to Valuable Building Block

Introduction: The Genesis of a Chiral Synthon

(S)-2-(benzyloxy)propanoic acid is a valuable chiral building block in modern organic synthesis, prized for its utility in the construction of complex molecules, including pharmaceuticals and agrochemicals. Its structure incorporates a stereodefined propanoic acid backbone, with the hydroxyl group at the C2 position protected as a benzyl ether. This strategic protection prevents unwanted side reactions while allowing for a wide range of transformations at the carboxylic acid terminus. The discovery and synthesis of this compound are not marked by a singular, dramatic breakthrough but rather represent a logical and elegant application of fundamental principles in stereoselective synthesis, originating from the use of naturally occurring chiral molecules—a concept known as the "chiral pool."

The primary and most efficient route to this compound begins with (S)-lactic acid, a readily available and inexpensive starting material produced through fermentation.[1] The journey from this simple hydroxy acid to its benzylated counterpart is a testament to the power of protective group chemistry and the strategic manipulation of functional groups to achieve a desired molecular architecture with high fidelity. This guide provides an in-depth examination of the foundational synthesis, the underlying chemical principles, and a detailed, field-proven protocol for its preparation.

Core Synthesis Strategy: A Tale of Protection and Transformation

The synthesis of this compound from (S)-lactic acid is a two-step process: esterification of the lactic acid followed by O-benzylation of the secondary alcohol, and concluding with saponification of the ester to reveal the target carboxylic acid. This sequence is critical for achieving high yields and preventing undesirable side reactions.

The Rationale Behind the Synthetic Design

-

Initial Esterification: Direct benzylation of (S)-lactic acid is problematic. The presence of a free carboxylic acid and a hydroxyl group in the same molecule would lead to a mixture of products, including O-benzylation, esterification of the carboxyl group, and potentially intermolecular reactions. By first converting the carboxylic acid to an ester (commonly the ethyl or methyl ester), the more acidic proton is masked, allowing for the selective deprotonation and subsequent benzylation of the hydroxyl group.

-

O-Benzylation—The Williamson Ether Synthesis: The core of the synthesis is the Williamson ether synthesis, a robust and reliable method for forming ethers. In this step, the hydroxyl group of the lactate ester is deprotonated with a strong base to form an alkoxide. This nucleophilic alkoxide then attacks an electrophilic benzyl halide (typically benzyl bromide) in a classic SN2 reaction to form the benzyl ether. The choice of base and solvent is crucial to ensure efficient reaction and to minimize side reactions such as elimination or racemization.

-

Final Saponification: Once the hydroxyl group is protected, the ester is hydrolyzed back to the carboxylic acid using a base, such as sodium hydroxide. This saponification step is typically clean and high-yielding, affording the desired this compound after acidic workup.

The entire synthetic workflow can be visualized as a logical progression, where each step sets the stage for the next, ensuring high selectivity and purity of the final product.

References

An In-depth Technical Guide: Chiral Building Blocks from (S)-2-(Benzyloxy)propanoic Acid

Introduction: The Strategic Value of (S)-2-(Benzyloxy)propanoic Acid

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The concept of the "chiral pool," a collection of abundant, naturally occurring enantiopure molecules, provides a powerful and cost-effective strategy for asymmetric synthesis.[1] (S)-Lactic acid, a readily available and inexpensive hydroxy acid, is a cornerstone of this pool.[2][3][4][5] Its versatile stereocenter offers a reliable foundation for the construction of complex chiral molecules.

However, the direct use of lactic acid is often hampered by the dual reactivity of its hydroxyl and carboxylic acid functionalities. This guide focuses on a key derivative, this compound, which circumvents this issue. By protecting the hydroxyl group as a stable benzyl ether, we unlock the full potential of the lactate scaffold, enabling selective transformations at the carboxylic acid terminus. This strategic protection transforms a simple natural product into a versatile chiral building block, pivotal for the synthesis of bioactive molecules, including beta-blockers and other pharmaceuticals.[6][7]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and its subsequent elaboration into a variety of valuable chiral synthons. We will delve into the practical aspects of key transformations, including reductions, esterifications, and conversions to other functional groups, supported by detailed protocols and mechanistic insights.

Part 1: Synthesis of the Core Building Block: this compound

The most common and efficient route to this compound begins with the readily available (S)-ethyl lactate. The synthesis involves two key steps: benzylation of the secondary alcohol and subsequent saponification of the ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (S)-Ethyl 2-(benzyloxy)propanoate

-

To a solution of (S)-ethyl lactate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (S)-ethyl 2-(benzyloxy)propanoate, which can be purified by column chromatography.

Step 2: Saponification to this compound

-

Dissolve the (S)-ethyl 2-(benzyloxy)propanoate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Synthesis of this compound.

Part 2: Elaboration into Key Chiral Building Blocks

With the core building block in hand, we can now explore its conversion into a range of synthetically useful intermediates. The presence of the benzyl protecting group allows for clean and high-yielding transformations of the carboxylic acid moiety.

Reduction to (S)-2-(Benzyloxy)propan-1-ol

The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation that opens up a new set of synthetic possibilities. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[8][9]

Mechanism Insight: The reduction proceeds via the formation of an aluminum alkoxide intermediate. The hydride from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon. Subsequent workup with an aqueous acid protonates the alkoxide to yield the primary alcohol.[10]

Experimental Protocol: Reduction of this compound

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (S)-2-(benzyloxy)propan-1-ol.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Esterification Reactions

Conversion of the carboxylic acid to an ester is a common strategy to modify solubility, reactivity, or to introduce a new functional handle. Acid-catalyzed esterification (Fischer esterification) is a straightforward method.[11][12]

Experimental Protocol: Acid-Catalyzed Esterification

-

Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired ester.

Amide Bond Formation

Amides are prevalent in pharmaceuticals and biologically active molecules. Standard peptide coupling reagents can be employed to couple this compound with a wide range of amines.

Experimental Protocol: Amide Coupling using HATU

-

To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Part 3: Further Transformations of Derived Building Blocks

The primary alcohol and ester derivatives of this compound serve as versatile platforms for further synthetic manipulations.

Conversion of the Alcohol to a Good Leaving Group

The hydroxyl group of (S)-2-(benzyloxy)propan-1-ol is a poor leaving group. To facilitate nucleophilic substitution reactions, it can be converted into a tosylate or mesylate.[13] This transformation proceeds with retention of stereochemistry at the chiral center.[13]

Caption: Conversion of the alcohol to a tosylate.

Experimental Protocol: Tosylation of (S)-2-(Benzyloxy)propan-1-ol

-

Dissolve (S)-2-(benzyloxy)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.

-

Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylate.

Stereoinversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[14][15][16] Using (S)-2-(benzyloxy)propan-1-ol, a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD), one can achieve a net Sₙ2 reaction with inversion of configuration.[14]

Mechanism Insight: PPh₃ and DEAD form a phosphonium salt intermediate. The alcohol then attacks the phosphorus, and after proton transfer, the hydroxyl group is activated as a good leaving group. The carboxylate anion then acts as a nucleophile, attacking the carbon center and displacing the activated oxygen with inversion of stereochemistry.[16]

Experimental Protocol: Mitsunobu Inversion

-

To a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 eq), a suitable carboxylic acid (e.g., benzoic acid, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DEAD (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the inverted ester.

Part 4: Deprotection Strategies

The final step in many synthetic sequences involving these building blocks is the removal of the benzyl protecting group to unmask the free hydroxyl functionality.

Catalytic Transfer Hydrogenation

While traditional catalytic hydrogenation with H₂ gas and a palladium catalyst is effective, catalytic transfer hydrogenation offers a milder and often more convenient alternative.[17][18] This method uses a hydrogen donor like formic acid or ammonium formate in the presence of palladium on carbon (Pd/C).[19][20] This technique is particularly useful for substrates with other reducible functional groups that might not be stable to high-pressure hydrogenation.[18]

Experimental Protocol: Benzyl Ether Deprotection

-

Dissolve the benzylated compound (1.0 eq) in methanol or ethanol.

-

Add 10% Pd/C (5-10 mol% Pd).

-

Add ammonium formate (5.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the Celite with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Donor | Ammonium Formate or Formic Acid |

| Solvent | Methanol or Ethanol |

| Temperature | Reflux |

| Advantages | Mild conditions, avoids high-pressure H₂ |

Conclusion

This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Through strategic protection of the hydroxyl group of (S)-lactic acid, a versatile and highly valuable chiral building block is created. This guide has outlined the synthesis of this key intermediate and its elaboration into a diverse array of synthons, including alcohols, esters, and amides. Furthermore, we have detailed protocols for subsequent transformations that allow for the fine-tuning of stereochemistry and functionality. The methodologies presented herein are robust, well-established, and provide a solid foundation for researchers in drug discovery and development to construct complex, enantiomerically pure molecules.

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. New chiral selectors derived from lactic acid. Cocrystalline and sorptive optical resolutions, and the crystal structure of an inclusion complex with 3-methylcyclohexanone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Wholesale this compound CAS:33106-32-0 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 7. This compound [myskinrecipes.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. leah4sci.com [leah4sci.com]

- 10. quora.com [quora.com]

- 11. researchtrend.net [researchtrend.net]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 18. Benzyl Ethers [organic-chemistry.org]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

(S)-2-(benzyloxy)propanoic acid solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of (S)-2-(benzyloxy)propanoic acid

Foreword

This compound is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of pharmaceuticals and other complex molecular architectures. Its utility in reaction and purification processes is intrinsically linked to its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, chemists, and drug development professionals.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is governed by its molecular structure. This compound possesses distinct functional groups that dictate its interactions with solvent molecules:

-

Carboxylic Acid Moiety (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature strongly favors solubility in polar, protic solvents.

-

Benzyl Ether Group (-OCH₂Ph): This part of the molecule introduces significant non-polar character. The large, aromatic phenyl ring and the ether linkage contribute to van der Waals forces and dipole-dipole interactions, promoting solubility in solvents with moderate to low polarity.

-

Chiral Center: The stereogenic center does not significantly alter the equilibrium solubility compared to its enantiomer, (R)-2-(benzyloxy)propanoic acid, in achiral solvents.

The molecule's overall solubility profile is therefore a balance between these competing features. It is an amphiphilic molecule, possessing both polar and non-polar regions, which allows it to be solubilized in a broader range of solvents than a simple alkane or a simple dicarboxylic acid.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This can be refined by considering specific intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving this compound. Their ability to engage in strong hydrogen bonding with the carboxylic acid group is the dominant factor driving solvation.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. They will effectively solvate the molecule by interacting with the carboxylic acid proton and the benzyl ether group. High solubility is expected, though perhaps slightly less than in polar protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The large non-polar benzyl group suggests some affinity for these solvents. However, the energetic penalty of breaking the strong hydrogen bonds between the carboxylic acid groups in the solid state without compensatory interactions from the solvent will severely limit solubility. Toluene, with its aromatic ring, may show slightly better performance than aliphatic hydrocarbons like hexanes due to potential π-π stacking interactions.

Anticipated Solubility Trends

The following table summarizes the predicted solubility of this compound in common organic solvents based on theoretical principles. These are qualitative predictions intended to guide solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (donor and acceptor) between the solvent's hydroxyl group and the solute's carboxylic acid group is the primary driver. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High to Medium | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar carboxylic acid. |

| Chlorinated | Dichloromethane (DCM) | Medium | Moderate polarity allows for solvation of both the polar and non-polar regions of the molecule. Can act as a weak hydrogen bond acceptor. |

| Aromatic | Toluene | Low to Medium | The aromatic nature of toluene can interact favorably with the benzyl group (π-π stacking), but it is a poor solvent for the highly polar carboxylic acid moiety. |

| Aliphatic | Hexanes, Heptane | Very Low | Lacks the polarity and hydrogen bonding capability to overcome the strong intermolecular forces (hydrogen-bonded dimers) of the solute in its solid state. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal equilibrium method is a robust and widely accepted technique.

Core Principle

The method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is then measured, which corresponds to its solubility at that temperature.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials with tight-sealing caps. The excess is crucial to ensure a saturated solution is formed.

-

Carefully add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Include a small magnetic stir bar in each vial if using a magnetic stir plate for agitation.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature environment, such as an orbital shaker with temperature control or a stirring block, set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures vigorously for a predetermined period, typically 24-48 hours, to ensure that the dissolution process reaches equilibrium. A preliminary kinetic study can confirm the minimum time required.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Concentration Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solute is achieved.

-

Calculate the final solubility using the mass of the residue and the volume of the aliquot taken.

-

-

Self-Validation and Trustworthiness:

-

Confirming Equilibrium: Take samples at multiple time points (e.g., 24h, 30h, 36h). If the measured concentration remains constant, equilibrium has been reached.

-

Mass Balance: Ensure the amount of material used is accounted for. The undissolved solid plus the dissolved solid should approximate the initial mass.

-

Triplicates: Run each solvent/temperature combination in at least triplicate to ensure reproducibility and calculate standard deviation.

-

Impact on Practical Applications

-

Reaction Chemistry: Knowledge of solubility allows for the selection of an appropriate solvent that can dissolve both the starting materials and reagents, ensuring a homogeneous reaction mixture and potentially increasing reaction rates. For example, while a reaction might proceed in toluene, the low solubility of the acid could make it the rate-limiting factor. Switching to THF could significantly improve performance.

-

Crystallization and Purification: The ideal solvent system for crystallization is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data generated from solubility studies is essential for identifying suitable anti-solvents and designing effective purification protocols.

-

Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability. Understanding its behavior in various excipients and solvent systems is the first step in creating a viable drug product.

Conclusion

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (S)-2-(Benzyloxy)propanoic Acid Derivatives

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the burgeoning therapeutic potential of (S)-2-(benzyloxy)propanoic acid and its derivatives. This scaffold has emerged as a versatile backbone for the design of novel bioactive molecules, demonstrating significant activity across multiple therapeutic areas, including G protein-coupled receptor (GPCR) modulation, and antimicrobial applications. This document provides a comprehensive overview of the synthesis, mechanism of action, and detailed experimental protocols for the evaluation of these promising compounds.

The this compound Scaffold: A Privileged Chiral Building Block

The this compound core represents a valuable chiral building block in medicinal chemistry. Its stereochemically defined propanoic acid moiety, coupled with a versatile benzyloxy group, provides a robust framework for generating diverse chemical libraries. The benzyl group not only serves as a protecting group for the hydroxyl function but also offers a site for extensive structural modifications to explore structure-activity relationships (SAR). This inherent chirality is crucial, as biological systems often exhibit stereospecific interactions, meaning the (S)-configuration can confer potent and selective activity.

GPR34 Antagonism: A New Frontier in Neuropathic Pain and Beyond

A significant breakthrough in the exploration of this compound derivatives has been the discovery of their potent antagonist activity against the G protein-coupled receptor 34 (GPR34).[1][2][3] GPR34, a rhodopsin-like GPCR, is implicated in various physiological and pathological processes, making it an attractive therapeutic target.

Mechanism of Action: Inhibition of GPR34 Signaling

Derivatives based on the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold have been identified as a novel class of GPR34 antagonists.[1][2] The mechanism of action for these compounds involves the inhibition of downstream signaling cascades initiated by the binding of the endogenous ligand, lysophosphatidylserine (LysoPS). Specifically, these antagonists have been shown to dose-dependently inhibit LysoPS-induced ERK1/2 phosphorylation in cells expressing GPR34.[1][2][3]

The following diagram illustrates the GPR34 signaling pathway and the inhibitory action of the this compound derivatives.

Caption: GPR34 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Potency of GPR34 Antagonists

Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds. The in vitro activity of these derivatives is typically assessed using functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or β-arrestin recruitment.